3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanenitrile
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Overview
Description
3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanenitrile is a chemical compound that features a benzo[d][1,3]dioxole moiety attached to a hydroxypropanenitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanenitrile typically involves the reaction of benzo[d][1,3]dioxole derivatives with appropriate nitrile and hydroxy compounds. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where benzo[d][1,3]dioxole is coupled with a nitrile precursor under specific conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The benzo[d][1,3]dioxole moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanenitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanenitrile involves its interaction with molecular targets such as enzymes and receptors. The benzo[d][1,3]dioxole moiety can interact with specific binding sites, leading to modulation of biological pathways. This compound may induce apoptosis in cancer cells by targeting key proteins involved in cell cycle regulation .
Comparison with Similar Compounds
- 1-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanenitrile
- 3-(Benzo[d][1,3]dioxol-5-yl)-1-hydroxypropanenitrile
- 3-(Benzo[d][1,3]dioxol-5-yl)-3-aminopropanenitrile
Comparison: Compared to similar compounds, 3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanenitrile is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity.
Biological Activity
3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanenitrile is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C10H11NO3. The compound features a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The method often includes the use of catalysts to enhance yield and selectivity.
Antimicrobial Activity
Research indicates that compounds containing the benzo[d][1,3]dioxole structure exhibit significant antimicrobial properties. For instance, derivatives of 1,3-dioxolanes have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values ranging from 625 to 1250 µg/mL for some derivatives .
Table 1: Antimicrobial Activity of Related Compounds
Compound | Target Bacteria | MIC (µg/mL) |
---|---|---|
This compound | S. aureus | 625-1250 |
1,3-Dioxolane Derivative A | P. aeruginosa | 500 |
1,3-Dioxolane Derivative B | C. albicans | 250 |
Antifungal Activity
Similar to its antibacterial effects, the compound also demonstrates antifungal activity. Studies have shown that certain derivatives effectively inhibit the growth of Candida albicans, a common fungal pathogen .
Case Studies
A notable study investigated the biological activity of various dioxolane derivatives, including those similar to this compound. The results revealed that these compounds exhibited varying degrees of antibacterial and antifungal activity based on their structural modifications. Specifically, compounds with hydroxyl and nitrile groups were found to enhance activity against both bacteria and fungi .
The precise mechanism by which this compound exerts its biological effects remains an area of ongoing research. However, it is hypothesized that the presence of the benzo[d][1,3]dioxole structure may facilitate interactions with microbial cell membranes or enzymes critical for survival.
Properties
Molecular Formula |
C10H9NO3 |
---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-3-hydroxypropanenitrile |
InChI |
InChI=1S/C10H9NO3/c11-4-3-8(12)7-1-2-9-10(5-7)14-6-13-9/h1-2,5,8,12H,3,6H2 |
InChI Key |
WRFRLUPCPUPBKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(CC#N)O |
Origin of Product |
United States |
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